REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8])[CH2:2][CH3:3].[Cl:14][S:15](O)(=[O:17])=[O:16]>>[Cl:14][S:15]([C:11]1[CH:12]=[CH:13][C:5]([O:4][CH2:1][CH2:2][CH3:3])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8])(=[O:17])=[O:16]
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC1=C(C(=O)N)C=CC=C1
|
Name
|
ice
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring during 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
to stand at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The resulting yellow-brown solution was then added dropwise
|
Type
|
CUSTOM
|
Details
|
below 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in dichloromethane (approximately 2 liters)
|
Type
|
CUSTOM
|
Details
|
any water still present was separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over calcium chloride
|
Type
|
CUSTOM
|
Details
|
Most of the dichloromethane was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the low volume residue was treated with petroleum ether (b.p. 40° - 60° C.)
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C=CC(=C(C(=O)N)C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |